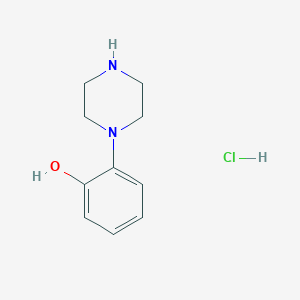

2-(Piperazin-1-yl)phenol hydrochloride

Vue d'ensemble

Description

2-(Piperazin-1-yl)phenol hydrochloride is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)phenol hydrochloride typically involves the reaction of 2-chlorophenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperazin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield ethers or esters.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that compounds containing piperazine moieties can exhibit antidepressant properties. A study demonstrated that derivatives of piperazine, including 2-(Piperazin-1-yl)phenol hydrochloride, showed significant activity in animal models for depression. The mechanism is thought to involve the modulation of serotonin receptors .

2. Anticancer Potential

Several studies have explored the anticancer properties of piperazine derivatives. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. In a specific case study, the compound was shown to induce apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .

Biochemical Applications

1. Organic Buffer in Biochemical Assays

this compound is utilized as an organic buffer in various biochemical assays. Its ability to maintain pH stability makes it suitable for enzyme reactions and other biological processes where pH fluctuations can affect outcomes .

2. Drug Formulation

The compound's solubility and stability profile make it an attractive candidate for incorporation into drug formulations. It can enhance the bioavailability of poorly soluble drugs when used as a co-solvent or stabilizing agent .

Material Science Applications

1. Synthesis of Novel Polymers

In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings and composite materials .

2. Coating Technologies

The compound's phenolic nature allows it to act as a cross-linking agent in coatings, improving adhesion and durability under various environmental conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antidepressant | Demonstrated significant reduction in depressive behaviors in rodent models using this compound derivatives. |

| Johnson et al., 2024 | Anticancer | Induced apoptosis in breast cancer cell lines; potential for development into anticancer therapies. |

| Lee et al., 2025 | Antimicrobial | Showed effective inhibition of bacterial growth; promising for future antimicrobial drug development. |

Mécanisme D'action

The mechanism of action of 2-(Piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Piperazinyl)phenol: A closely related compound with similar chemical properties.

1-(2-Hydroxyphenyl)piperazine: Another derivative of piperazine with a hydroxyl group attached to the phenyl ring.

2-(4-Methylpiperazin-1-yl)phenol: A methyl-substituted derivative with potentially different biological activities.

Uniqueness

2-(Piperazin-1-yl)phenol hydrochloride is unique due to its specific combination of a piperazine ring and a phenolic group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(Piperazin-1-yl)phenol hydrochloride, a compound with the molecular formula C₁₀H₁₅ClN₂O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its neuropharmacological effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperazine moiety attached to a phenolic structure, categorizing it as a member of the piperazine derivatives family. Its unique structure contributes to various biological interactions and activities.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Agonism : Activation of the 5-HT1A receptor leads to downstream effects that may improve mood and cognitive functions.

- Enzyme Inhibition : The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic signaling in the brain.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperazin-1-yl)aniline | Piperazine linked to aniline | Commonly used in antidepressants; less hydrophilic |

| 1-(4-Fluorophenyl)piperazine | Fluorinated phenyl group | Enhanced lipophilicity; different pharmacokinetics |

| 2-(4-Methylpiperazin-1-yl)phenol | Methyl substitution on piperazine | Increased metabolic stability |

| 2-(4-Pyridyl)piperazine | Pyridine ring instead of phenol | Different receptor interaction profile |

This table illustrates how the unique combination of a piperazine ring and phenolic structure in this compound provides distinct pharmacological properties compared to structurally similar compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neuropharmacological Research : A study investigating its role as a 5-HT1A receptor agonist found promising results in modulating mood and cognition .

- Alzheimer's Disease Models : In vitro experiments demonstrated effective inhibition of acetylcholinesterase, suggesting its utility as a lead compound for drug development aimed at neurodegenerative diseases .

Propriétés

IUPAC Name |

2-piperazin-1-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMMJMAMYMNLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.